molecular formula C17H13ClN2O3 B10994919 7-chloro-4-hydroxy-N-(4-methoxyphenyl)quinoline-3-carboxamide

7-chloro-4-hydroxy-N-(4-methoxyphenyl)quinoline-3-carboxamide

Cat. No.: B10994919
M. Wt: 328.7 g/mol
InChI Key: MXSOUERSASSKBT-UHFFFAOYSA-N
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Description

7-chloro-4-hydroxy-N-(4-methoxyphenyl)quinoline-3-carboxamide is a quinoline derivative known for its diverse biological and pharmaceutical activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-chloro-4-hydroxy-N-(4-methoxyphenyl)quinoline-3-carboxamide typically involves the nucleophilic aromatic substitution reaction of 4,7-dichloroquinoline with appropriate amines. The reaction conditions often include the use of solvents like diphenyl ether or POCl3 to facilitate the formation of the quinoline core .

Industrial Production Methods

Industrial production methods for this compound may involve multi-step synthesis processes, including the preparation of intermediates such as 4,7-dichloroquinoline, followed by nucleophilic substitution and subsequent purification steps to obtain the final product .

Chemical Reactions Analysis

Types of Reactions

7-chloro-4-hydroxy-N-(4-methoxyphenyl)quinoline-3-carboxamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles like amines for substitution reactions .

Major Products Formed

The major products formed from these reactions include quinone derivatives, amine derivatives, and various substituted quinoline compounds .

Scientific Research Applications

7-chloro-4-hydroxy-N-(4-methoxyphenyl)quinoline-3-carboxamide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex quinoline derivatives.

    Biology: Studied for its antimicrobial and antiviral properties.

    Medicine: Investigated for its potential as an anticancer agent and its role in treating infectious diseases.

    Industry: Utilized in the development of pharmaceuticals and agrochemicals .

Mechanism of Action

The mechanism of action of 7-chloro-4-hydroxy-N-(4-methoxyphenyl)quinoline-3-carboxamide involves its interaction with various molecular targets and pathways. It can inhibit the activity of enzymes involved in DNA replication and repair, leading to the disruption of cellular processes in microorganisms and cancer cells .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

7-chloro-4-hydroxy-N-(4-methoxyphenyl)quinoline-3-carboxamide is unique due to its specific substitution pattern, which imparts distinct biological activities and potential therapeutic applications .

Properties

Molecular Formula

C17H13ClN2O3

Molecular Weight

328.7 g/mol

IUPAC Name

7-chloro-N-(4-methoxyphenyl)-4-oxo-1H-quinoline-3-carboxamide

InChI

InChI=1S/C17H13ClN2O3/c1-23-12-5-3-11(4-6-12)20-17(22)14-9-19-15-8-10(18)2-7-13(15)16(14)21/h2-9H,1H3,(H,19,21)(H,20,22)

InChI Key

MXSOUERSASSKBT-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)NC(=O)C2=CNC3=C(C2=O)C=CC(=C3)Cl

Origin of Product

United States

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